N-(((4-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((4-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine: is a complex organic compound that features a combination of aromatic rings, azo groups, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((4-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Diazotization: The process begins with the diazotization of 4-chloroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,4-dimethoxyaniline to form the azo compound.
Condensation: The resulting azo compound undergoes condensation with 4-phenylpiperazine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly significant in medicinal chemistry for the development of pharmaceutical agents.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The azo group and aromatic rings contribute to its bioactivity.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color properties. It is also investigated for its potential use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(((4-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The azo group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure due to the presence of the dimethoxyphenyl group.
4-Chlorophenylhydrazine: Shares the chlorophenyl group and azo functionality.
Phenylpiperazine: Contains the piperazine ring, similar to the target compound.
Uniqueness
N-(((4-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
CAS No. |
127718-42-7 |
---|---|
Molecular Formula |
C25H26ClN5O2 |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)imino-3,4-dimethoxy-N'-(4-phenylpiperazin-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C25H26ClN5O2/c1-32-23-13-8-19(18-24(23)33-2)25(28-27-21-11-9-20(26)10-12-21)29-31-16-14-30(15-17-31)22-6-4-3-5-7-22/h3-13,18H,14-17H2,1-2H3/b28-27?,29-25- |
InChI Key |
FZGYTSNJFUSJOZ-ICFOVBCDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/N2CCN(CC2)C3=CC=CC=C3)/N=NC4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NN2CCN(CC2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.